molecular formula C16H16ClNO2 B4164085 N-benzyl-3-chloro-4-ethoxybenzamide

N-benzyl-3-chloro-4-ethoxybenzamide

Cat. No. B4164085
M. Wt: 289.75 g/mol
InChI Key: HVOOBBKOULLQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-chloro-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is often used as a pharmacological tool in various studies. In

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4-ethoxybenzamide involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation. By blocking the activity of the dopamine D3 receptor, N-benzyl-3-chloro-4-ethoxybenzamide can reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Biochemical and Physiological Effects:
N-benzyl-3-chloro-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease the reinforcing effects of cocaine and other drugs of abuse in animal models. This compound has also been shown to reduce the expression of certain genes involved in drug addiction and to increase the activity of certain enzymes involved in dopamine metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-3-chloro-4-ethoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosage and administration are required to ensure the safety of experimental animals and human subjects.

Future Directions

There are several future directions for the study of N-benzyl-3-chloro-4-ethoxybenzamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists that can be used in the treatment of addiction and other neurological disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as cognition and mood regulation. Finally, the potential use of N-benzyl-3-chloro-4-ethoxybenzamide as a tool for the study of other receptors and neurotransmitters should be explored.

Scientific Research Applications

N-benzyl-3-chloro-4-ethoxybenzamide has been used as a pharmacological tool in various scientific studies. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.

properties

IUPAC Name

N-benzyl-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-15-9-8-13(10-14(15)17)16(19)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOBBKOULLQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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